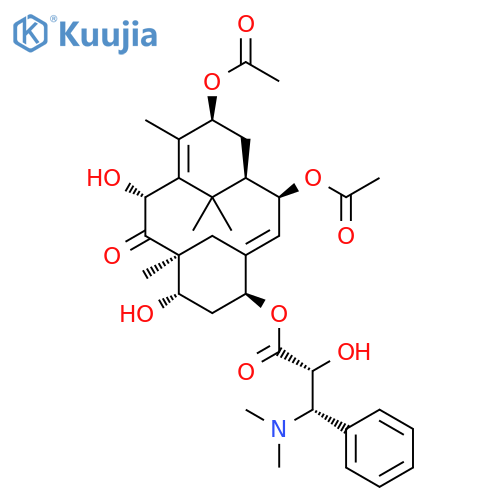Cas no 1361-49-5 (Taxin A)

Taxin A structure
Taxin A 化学的及び物理的性質
名前と識別子
-
- Taxine A
- CHEMBL1983334
- C10619
- (.ALPHA. R,.BETA. S)-.BETA.-(DIMETHYLAMINO)-.ALPHA.-HYDROXY BENZENEPROPANOIC ACID (1S, 2R, 3E, 5S, 7S, 8S, 10R, 13S)-2,13-BIS(ACETYLOXY)-7,10-DIHYDROXY-8,12,15,15-TETRAMETHYL-9-OXOTRICYCLO(9.3.1.1 4,8)HEXADECA-3,11-DIEN-5-YL ESTER
- 1361-49-5
- [(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate
- DTXSID201098349
- NSC-674284
- Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))-
- CHEBI:9417
- NSC 674284
- Q27108385
- TAXIN A
- ORV5NB1NST
- TAXINE A, (-)-
- NSC674284
- BENZENEPROPANOIC ACID, .BETA.-(DIMETHYLAMINO)-.ALPHA.-HYDROXY-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-BIS(ACETYLOXY)-7,10-DIHYDROXY-8,12,15,15-TETRAMETHYL-9-OXOTRICYCLO(9.3.1.14,8)HEXADECA-3,11-DIEN-5-YL ESTER, (.ALPHA.R,.BETA.S)-
- TAXINE A [MI]
- UNII-ORV5NB1NST
- Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (alphaR,betaS)-
- Taxin A
-
- インチ: InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1
- InChIKey: KOTXAHKUCAQPQA-MCBQMXOVSA-N
- ほほえんだ: CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O
計算された属性
- せいみつぶんしりょう: 641.31999670g/mol
- どういたいしつりょう: 641.31999670g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 46
- 回転可能化学結合数: 10
- 複雑さ: 1260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 160Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Taxin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T100083-2.5mg |
Taxine A |
1361-49-5 | 2.5mg |
1155.00 | 2021-07-18 | ||
| TRC | T100083-5mg |
Taxine A |
1361-49-5 | 5mg |
2205.00 | 2021-07-18 | ||
| TRC | T100083-1mg |
Taxine A |
1361-49-5 | 1mg |
525.00 | 2021-07-18 | ||
| TRC | T100083-10mg |
Taxine A |
1361-49-5 | 10mg |
4200.00 | 2021-07-18 |
Taxin A 関連文献
-
1. CCXCI.—Physiologically active constituents of the yew, taxus baccata. Part I. TaxineRobert Kenneth Callow,John Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1931 2138
-
Elizabeth M. Heider,James K. Harper,David M. Grant Phys. Chem. Chem. Phys. 2007 9 6083
-
Fumitaka Kudo,Akimasa Miyanaga,Tadashi Eguchi Nat. Prod. Rep. 2014 31 1056
1361-49-5 (Taxin A) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
